

An In-depth Technical Guide to Disuccinimidyl Tartrate (DST) Crosslinking

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Compound of Interest

Compound Name: Disuccinimidyl tartrate

Cat. No.: B1670975

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Introduction

Disuccinimidyl tartrate (DST) is a homobifunctional N-hydroxysuccinimide (NHS) ester crosslinking agent utilized in biochemical research to covalently link proteins and other molecules containing primary amines. Its fixed spacer arm length and cleavable tartrate moiety make it a valuable tool for studying protein-protein interactions, protein complex topology, and for the preparation of bioconjugates. This guide provides a comprehensive overview of the mechanism of action of DST, detailed experimental protocols, and data presentation to assist researchers in its effective application.

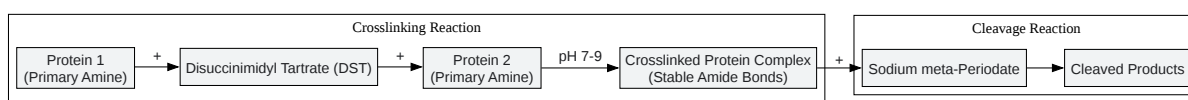
Core Mechanism of Action

DST is a symmetrical molecule containing two NHS ester groups at either end of a 6.4 Å spacer arm.^{[1][2]} The core of its crosslinking activity lies in the reaction of these NHS esters with nucleophilic primary amines, primarily the ε-amines of lysine residues and the N-terminal α-amine of polypeptides.^{[3][4][5]}

The reaction proceeds via a nucleophilic acyl substitution, where the deprotonated primary amine attacks the carbonyl carbon of the NHS ester. This results in the formation of a stable amide bond and the release of N-hydroxysuccinimide as a byproduct. The optimal pH for this reaction is typically between 7 and 9, where a sufficient concentration of deprotonated primary amines is present to initiate the nucleophilic attack.

A key feature of DST is the presence of a central tartrate group containing a cis-diol. This diol can be readily cleaved by oxidation with sodium meta-periodate, allowing for the reversal of the crosslink under mild conditions.[3][4][5][6] This cleavability is particularly advantageous for applications such as the analysis of crosslinked products by mass spectrometry or the release of crosslinked components for further study.

Diagram of the DST Crosslinking and Cleavage Mechanism:



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Caption: Mechanism of DST crosslinking of primary amines and subsequent cleavage.

Quantitative Data Summary

While specific kinetic data for DST is not extensively published, the following table summarizes key quantitative parameters based on the general properties of NHS-ester crosslinkers and available information for DST.

Parameter	Value	Reference
Spacer Arm Length	6.4 Å	[1][2]
Molecular Weight	344.23 g/mol	[5]
Reactive Groups	N-hydroxysuccinimide (NHS) esters	[3][4][5]
Target Functional Group	Primary amines (-NH ₂)	[3][4][5]
Optimal Reaction pH	7.0 - 9.0	
Cleavage Reagent	Sodium meta-periodate (NaIO ₄)	[3][4][5][6]
Recommended NaIO ₄ Concentration for Cleavage	~15 mM	[5]
Solubility	Soluble in organic solvents (e.g., DMSO, DMF)	[5]

Experimental Protocols

The following protocols provide a general framework for using DST in protein crosslinking experiments. Optimization of reaction conditions, including concentration, temperature, and incubation time, is recommended for each specific application.

General Protein Crosslinking Protocol

This protocol is suitable for studying protein-protein interactions in a purified system or in complex mixtures.

Materials:

- **Disuccinimidyl tartrate (DST)**
- Anhydrous dimethyl sulfoxide (DMSO) or dimethylformamide (DMF)
- Reaction Buffer: Amine-free buffer, e.g., 20 mM sodium phosphate, 150 mM NaCl, pH 7.5 (PBS) or 20 mM HEPES, pH 7.5.

- Quenching Buffer: 1 M Tris-HCl, pH 7.5 or 1 M glycine.
- Protein sample(s) of interest.

Procedure:

- Prepare DST Stock Solution: Immediately before use, dissolve DST in anhydrous DMSO or DMF to a final concentration of 25 mM.
- Prepare Protein Sample: Ensure the protein sample is in an amine-free reaction buffer. The protein concentration can range from 0.25 to 1 mg/mL.
- Crosslinking Reaction: Add the DST stock solution to the protein sample to achieve a final DST concentration of 0.5 to 5 mM. A 20-fold molar excess of crosslinker to protein is a common starting point.
- Incubation: Incubate the reaction mixture for 30 minutes to 2 hours at room temperature or on ice. Incubation on ice may require a longer reaction time (e.g., 2-4 hours).
- Quench Reaction: Stop the crosslinking reaction by adding the quenching buffer to a final concentration of 20-50 mM. Incubate for 15 minutes at room temperature.
- Analysis: The crosslinked sample can be analyzed by various methods, such as SDS-PAGE, size-exclusion chromatography, or mass spectrometry.

Protocol for Cleavage of DST Crosslinks

This protocol describes the cleavage of the tartrate moiety in DST-crosslinked proteins.

Materials:

- DST-crosslinked protein sample
- Sodium meta-periodate (NaIO_4)
- Cleavage Buffer: 0.1 M Sodium Acetate, pH 5.5.
- Desalting column or dialysis equipment.

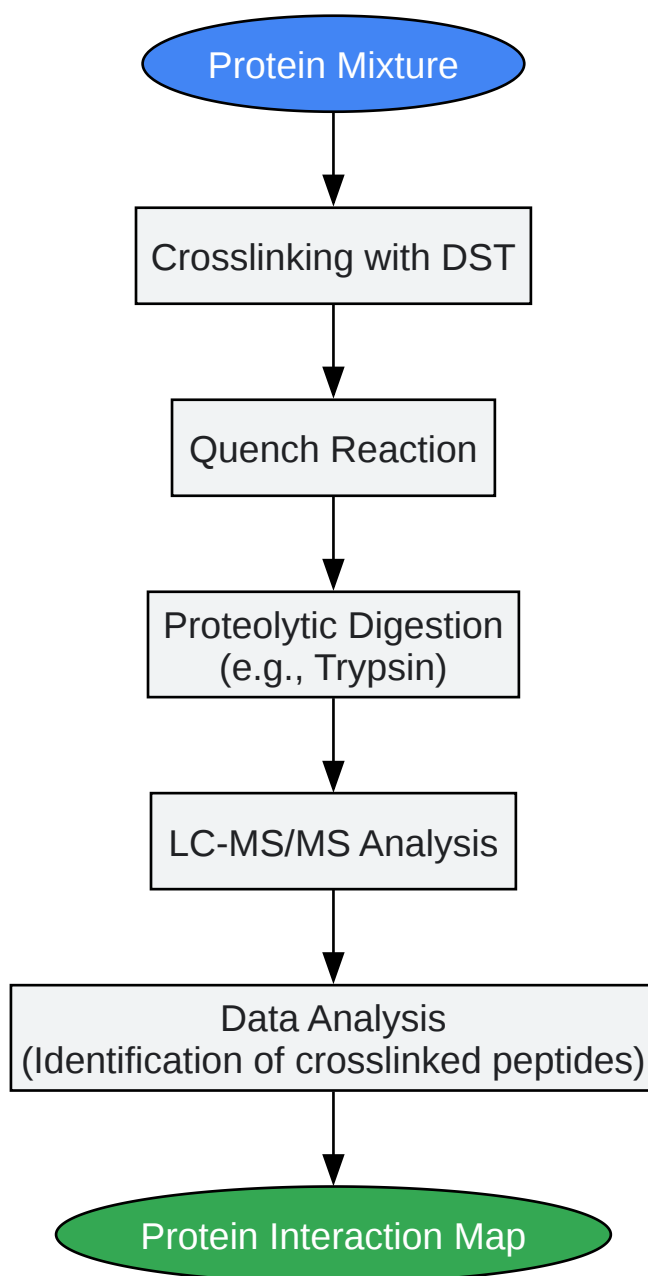
Procedure:

- **Buffer Exchange:** Exchange the buffer of the crosslinked protein sample into the cleavage buffer using a desalting column or dialysis.
- **Prepare Periodate Solution:** Prepare a fresh solution of sodium meta-periodate in the cleavage buffer.
- **Cleavage Reaction:** Add the sodium meta-periodate solution to the crosslinked protein sample to a final concentration of approximately 15 mM.
- **Incubation:** Incubate the reaction for 1 hour at room temperature, protected from light.
- **Remove Periodate:** Remove the excess sodium meta-periodate by desalting or dialysis.
- **Analysis:** The cleaved protein sample can now be analyzed to confirm the reversal of the crosslink.

Visualization of Experimental Workflow

The following diagram illustrates a typical workflow for identifying protein-protein interactions using DST crosslinking coupled with mass spectrometry.

Diagram of a Typical Crosslinking Workflow:



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Caption: Workflow for protein interaction analysis using DST and mass spectrometry.

Applications in Research

DST has been instrumental in elucidating the structural arrangement of protein complexes. For instance, it was used to define the relative positions of the two antiparallel coiled coils within the desmin protofilament unit.^{[1][2]} The short spacer arm of DST provided crucial distance constraints that helped refine the structural model of this intermediate filament protein. While

specific signaling pathways elucidated solely by DST are not extensively documented in the available literature, its utility in defining protein proximities makes it a powerful tool for validating and mapping interactions within larger signaling networks identified by other means.

Conclusion

Disuccinimidyl tartrate is a versatile and valuable tool for researchers studying protein-protein interactions. Its amine-reactive NHS esters allow for efficient covalent capture of interacting partners, while its cleavable tartrate spacer provides an essential feature for subsequent analysis. By understanding the core mechanism and optimizing experimental protocols, scientists can effectively employ DST to gain critical insights into the structure and function of protein complexes and cellular signaling pathways.

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